molecular formula C21H19N5S B11510309 3-{[(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole

3-{[(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B11510309
M. Wt: 373.5 g/mol
InChI Key: IPZLWMCLGBNNOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-DIMETHYL-1-({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}METHYL)-3,4-DIHYDROISOQUINOLINE is a complex organic compound that features a unique combination of triazinoindole and dihydroisoquinoline structures

Properties

Molecular Formula

C21H19N5S

Molecular Weight

373.5 g/mol

IUPAC Name

3-[(3,3-dimethyl-4H-isoquinolin-1-yl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C21H19N5S/c1-21(2)11-13-7-3-4-8-14(13)17(24-21)12-27-20-23-19-18(25-26-20)15-9-5-6-10-16(15)22-19/h3-10H,11-12H2,1-2H3,(H,22,23,26)

InChI Key

IPZLWMCLGBNNOP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)CSC3=NC4=C(C5=CC=CC=C5N4)N=N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-DIMETHYL-1-({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}METHYL)-3,4-DIHYDROISOQUINOLINE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents such as dichloromethane and methanol, and may require catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to streamline the process and improve scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,3-DIMETHYL-1-({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}METHYL)-3,4-DIHYDROISOQUINOLINE can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, methanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and pressure, are optimized to achieve the desired transformation with high efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

3,3-DIMETHYL-1-({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}METHYL)-3,4-DIHYDROISOQUINOLINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-DIMETHYL-1-({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}METHYL)-3,4-DIHYDROISOQUINOLINE involves its interaction with molecular targets such as iron ions. By binding to ferrous ions, the compound can disrupt cellular processes that depend on iron, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly relevant in the context of its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-DIMETHYL-1-({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}METHYL)-3,4-DIHYDROISOQUINOLINE is unique due to its combined triazinoindole and dihydroisoquinoline structures, which confer distinct chemical and biological properties. Its ability to selectively bind ferrous ions and induce apoptosis in cancer cells sets it apart from other iron chelators and indole derivatives .

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